N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-nitrobenzamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the 2,6-dichlorobenzyl group. The final step involves the nitration of the benzamide moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as photochemical reactions can also enhance the production process by reducing the need for additional reagents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzyl and nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, sodium hydroxide for hydrolysis, and various acids and bases for catalysis. The reaction conditions typically involve specific temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
- N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-nitrobenzamide
- 4-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]pyrimidin-2-amine
Uniqueness
What sets N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-methyl-3-nitrobenzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C18H14Cl2N4O3 |
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Molecular Weight |
405.2 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C18H14Cl2N4O3/c1-11-13(4-2-7-17(11)24(26)27)18(25)22-12-8-21-23(9-12)10-14-15(19)5-3-6-16(14)20/h2-9H,10H2,1H3,(H,22,25) |
InChI Key |
KMIBCYXUPMMRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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